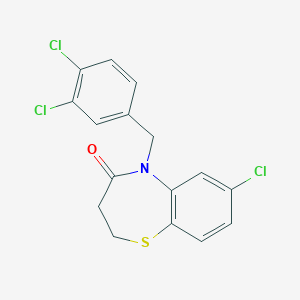

7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

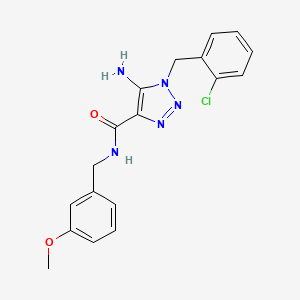

7-Chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as this compound, is a heterocyclic compound belonging to the benzothiazepine family of compounds. It is a cyclic amine with a five-membered ring structure composed of a nitrogen atom and four carbon atoms. The compound is of interest due to its potential applications in a variety of scientific research fields.

科学的研究の応用

Pharmacological Profile and Synthesis

1,5-Benzothiazepines, including derivatives like 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, have garnered interest in drug research due to their wide range of bioactivities. These compounds exhibit diverse biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their pharmacological diversity makes them valuable for lead discovery in drug development, prompting the invention of various synthetic methods for their preparation and chemical transformations. The structure-activity relationship of potent 1,5-benzothiazepine derivatives is a key focus for medicinal chemists aiming to develop new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).

Therapeutic Efficacy in Epilepsy

Clonazepam, a close structural and pharmacological relative of this compound, demonstrates broad-spectrum activity against various types of epilepsy. It has proven effective in many patients resistant to other antiepileptic drugs, particularly in conditions such as status epilepticus, minor motor seizures of childhood, petit mal absences, Lennox-Gastaut syndrome, and infantile spasms. The drug's chief uses, pharmacodynamic studies, therapeutic trials, and potential side effects contribute to its recognized role in epilepsy management (Finder et al., 1976).

Synthetic Approaches

Recent research has explored systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, reflecting the significance of 1,5-benzothiazepine derivatives in biological activities like anticonvulsion, anti-anxiety, sedation, and hypnotics. These reviews are instrumental for scientists and researchers in developing novel and efficient synthesis methods for these biologically active moieties, underlining the ongoing interest in benzothiazepine derivatives for their therapeutic potentials (Teli et al., 2023).

特性

IUPAC Name |

7-chloro-5-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-11-2-4-15-14(8-11)20(16(21)5-6-22-15)9-10-1-3-12(18)13(19)7-10/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSVTUVKFDFHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2869095.png)

![Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate](/img/structure/B2869096.png)

![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)

![3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2869108.png)